

What is the chemical structure of AAL Toxin TC2?

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	AAL Toxin TC2	
Cat. No.:	B3034442	Get Quote

An In-depth Technical Guide to **AAL Toxin TC2** for Researchers, Scientists, and Drug Development Professionals

Introduction

AAL toxins are a family of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causative agent of stem canker disease in certain tomato cultivars. These toxins are structurally related to sphingoid bases and exert their toxicity by disrupting sphingolipid metabolism. This guide focuses on **AAL Toxin TC2**, one of the regioisomers of AAL Toxin TC, providing a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental protocols.

Chemical Structure of AAL Toxin TC2

AAL toxins are comprised of a long-chain amino alcohol backbone esterified to a tricarballylic acid moiety. The different classes of AAL toxins (TA, TB, TC, TD, and TE) are distinguished by the hydroxylation pattern of their amino alcohol backbone. Each of these classes consists of two regioisomers, designated as 1 and 2, which differ in the position of the tricarballylic acid esterification, either at the C13 or C14 hydroxyl group.

AAL Toxin TC is characterized by the absence of hydroxyl groups at the C4 and C5 positions of the amino alcohol backbone, unlike AAL Toxin TA.[1] The molecular formula for AAL Toxin TC is C25H47NO8, with a molecular weight of 489.6 g/mol .[2]



The precise structure of **AAL Toxin TC2** is defined by the esterification of the tricarballylic acid at the C14 hydroxyl group of the 1-amino-11,15-dimethylheptadeca-2,13,14-pentol backbone.

Chemical Structure of AAL Toxin TC Isomers

Caption: Figure 1: Regioisomers of AAL Toxin TC.

Mechanism of Action

The primary molecular target of AAL toxins is ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo biosynthesis of sphingolipids.[3][4] AAL toxins, being structural analogs of sphinganine, act as competitive inhibitors of this enzyme.[5]

The inhibition of ceramide synthase leads to two major downstream consequences:

- Depletion of complex sphingolipids: The production of ceramides and subsequently more complex sphingolipids, which are essential components of cell membranes and signaling molecules, is decreased.
- Accumulation of sphingoid bases: The substrates of ceramide synthase, primarily sphinganine and phytosphingosine, accumulate within the cell.[1][6]

This disruption of sphingolipid homeostasis is a key event that triggers a cascade of cellular responses, ultimately leading to programmed cell death (PCD), also known as apoptosis.[7][8] Hallmarks of AAL toxin-induced PCD include DNA laddering, chromatin condensation, and the formation of apoptotic-like bodies.[3]

Signaling Pathway

The disruption of sphingolipid metabolism by **AAL Toxin TC2** initiates a signaling cascade that culminates in programmed cell death. The accumulation of sphingoid bases is a critical trigger in this pathway.

Caption: Figure 2: Signaling pathway of **AAL Toxin TC2**-induced cell death.

Quantitative Data



Specific quantitative data for **AAL Toxin TC2** is limited in the available literature. However, comparative studies of the AAL toxin family provide insights into its relative biological activity.

Table 1: Comparative Toxicity of AAL Toxin Congeners in Tomato Leaflet Bioassay

Toxin Congener	Relative Toxicity	Concentration for 25% Necrosis (ng/mL)
AAL Toxin TA	Highest	10 - 50
AAL Toxin TB	High	Not specified
AAL Toxin TC	Moderate	> 50
AAL Toxin TD	Low	> 1000
AAL Toxin TE	Lowest	> 1000

Data synthesized from Caldas et al. (1994) and other sources.[9] The activity of AAL Toxin TC was consistently lower than that of TA but higher than TD and TE.

Table 2: Effect of AAL Toxin Treatment on Sphingoid Base Accumulation in Tomato Leaflets

Treatment	Sphinganine Level (relative to control)	Phytosphingosine Level (relative to control)
Control	1.0	1.0
AAL Toxin (0.2 μM)	Marked Increase	Marked Increase

Data from Zhang et al. (2011).[10] The study demonstrates a significant accumulation of free sphingoid bases upon treatment with AAL toxin.

Experimental Protocols Isolation and Purification of AAL Toxin TC

This protocol is a generalized method for the isolation of AAL toxins and can be adapted for the purification of the TC isomers.



Workflow Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fumonisin- and AAL-Toxin-Induced Disruption of Sphingolipid Metabolism with Accumulation of Free Sphingoid Bases PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and biological activity of AAL toxins PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fumonisin- and AAL-Toxin-Induced Disruption of Sphingolipid Metabolism with Accumulation of Free Sphingoid Bases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Functional Paradigm for Programmed Plant Cell Death Induced by a Host-Selective Phytotoxin and Invoked during Development PMC [pmc.ncbi.nlm.nih.gov]
- 9. toxicologia.unb.br [toxicologia.unb.br]
- 10. Overexpression of FBR41 enhances resistance to sphinganine analog mycotoxininduced cell death and Alternaria stem canker in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [What is the chemical structure of AAL Toxin TC2?].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b3034442#what-is-the-chemical-structure-of-aal-toxin-tc2]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com